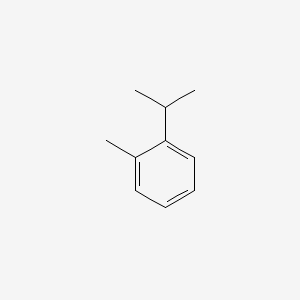

O-Cymene

Description

O-Cymene is a natural product found in Cryptomeria japonica, Curcuma wenyujin, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRCMNKATXZARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052165 | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8766 g/cu cm at 20 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5 [mmHg], 1.5 mm Hg at 25 °C | |

| Record name | o-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

527-84-4 | |

| Record name | o-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C | |

| Record name | O-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Isopropyl-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Cymene from o-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for producing o-cymene (B1210590) from o-toluic acid. Direct conversion of o-toluic acid to this compound is not a well-established or direct transformation. Therefore, this document outlines a feasible and scientifically sound two-step indirect synthetic route. The process involves an initial decarboxylation of o-toluic acid to yield toluene (B28343), which is subsequently subjected to a Friedel-Crafts alkylation to produce a mixture of cymene isomers. The final and crucial step is the separation of the desired this compound from this isomeric mixture.

This guide provides a comprehensive overview of the reaction mechanisms, a variety of catalytic systems, quantitative data from different experimental conditions, and detailed laboratory protocols.

Logical Workflow of the Synthesis

The overall synthetic strategy is a sequential process involving decarboxylation, alkylation, and purification. Each step is critical for achieving the final product with desired purity.

Caption: Overall workflow for the synthesis of this compound from o-toluic acid.

Step 1: Decarboxylation of o-Toluic Acid to Toluene

The initial step in the synthesis is the removal of the carboxylic acid group from o-toluic acid to form toluene. While traditional methods involving high temperatures and harsh conditions exist, a more modern and efficient approach is the copper-catalyzed protodecarboxylation.

Reaction Pathway: Decarboxylation

Caption: Copper-catalyzed decarboxylation of o-toluic acid to toluene.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol is adapted from a general method for the decarboxylation of aromatic carboxylic acids and is expected to be effective for o-toluic acid.

Materials:

-

o-Toluic acid

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

N-Methyl-2-pyrrolidone (NMP)

-

10 mL microwave vial with a stir bar

-

Microwave reactor

-

Standard glassware for extraction and distillation

Procedure:

-

An oven-dried 10 mL microwave vial is charged with o-toluic acid (1.0 mmol, 136.15 mg), Cu₂O (0.05 mmol, 7.2 mg), and 1,10-phenanthroline (0.10 mmol, 18.0 mg).

-

The vial is sealed and the atmosphere is made inert by evacuating and backfilling with an inert gas (e.g., nitrogen or argon).

-

A mixture of NMP (1.5 mL) and quinoline (0.5 mL) is added via syringe.

-

The resulting mixture is subjected to microwave irradiation at 190°C for 15 minutes with a maximum power of 150 W. The pressure should be monitored and is expected to reach approximately 5.5 bar.

-

After the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with 10 mL of 5N aqueous HCl and extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ and filtered.

-

Toluene is isolated from the solvent by fractional distillation.

Expected Yield: Based on similar substrates, yields are anticipated to be in the range of 70-80%.

Step 2: Friedel-Crafts Alkylation of Toluene

The second step involves the introduction of an isopropyl group onto the toluene ring via a Friedel-Crafts alkylation reaction. This reaction typically yields a mixture of ortho, meta, and para isomers of cymene. The choice of catalyst and reaction conditions can influence the isomer distribution. While many catalytic systems are designed to maximize the p-cymene (B1678584) product due to its commercial importance, certain conditions can provide a reasonable yield of the ortho isomer.

Quantitative Data on Isomer Distribution

The following table summarizes the isomer distribution of cymene produced under various catalytic conditions. It is important to note that achieving high selectivity for this compound is challenging, as it is sterically hindered and thermodynamically less favorable than the para isomer.

| Catalyst | Alkylating Agent | Temperature (°C) | Toluene:Alkylating Agent Molar Ratio | This compound (%) | m-Cymene (B53747) (%) | p-Cymene (%) | Reference |

| β Zeolite | Propylene | 220 | 8:1 | 4.99 | - | - | [1] |

| SAPO-5 | Isopropyl Alcohol | 240 | - | Low | 12.5 | High | [2] |

| Ce-exchanged NaX Zeolite | Isopropyl Alcohol | 160-240 | - | 0 | Present | Present | [1] |

Note: Data for m-cymene and p-cymene are often grouped or not fully reported when the focus is on a specific isomer.

Experimental Protocol: Vapor-Phase Alkylation of Toluene with Isopropanol

This generalized protocol is for a vapor-phase alkylation using a solid acid catalyst in a fixed-bed reactor.

Materials:

-

Toluene

-

Isopropanol

-

Solid acid catalyst (e.g., β Zeolite)

-

Fixed-bed flow reactor

-

High-performance liquid chromatography (HPLC) pump

-

Gas chromatograph (GC) for product analysis

Procedure:

-

The solid acid catalyst is activated by calcination in air at a specified temperature (e.g., 550°C) for several hours.

-

The activated catalyst is packed into the fixed-bed reactor.

-

The reactor is heated to the desired reaction temperature (e.g., 220°C) under a flow of inert gas (e.g., nitrogen).

-

A liquid feed mixture of toluene and isopropanol at a specific molar ratio (e.g., 8:1) is introduced into the system using an HPLC pump.

-

The liquid feed is vaporized and preheated before entering the reactor.

-

The reaction is carried out at atmospheric pressure with a defined weight hourly space velocity (WHSV).

-

The product stream exiting the reactor is cooled and condensed.

-

The liquid product is collected and analyzed by gas chromatography to determine the conversion of toluene and the selectivity for the cymene isomers.

Step 3: Separation of this compound

The final step is the purification of this compound from the mixture of its meta and para isomers, as well as any unreacted toluene and byproducts. Due to the close boiling points of the cymene isomers, this separation can be challenging.

Boiling Points of Cymene Isomers:

-

This compound: 178 °C

-

m-Cymene: 175-176 °C

-

p-Cymene: 177 °C

Separation Techniques

1. Fractional Distillation:

Given the small differences in boiling points, a highly efficient fractional distillation column with a large number of theoretical plates is required for effective separation.[3] This method is suitable for larger scale purifications.

2. Preparative Gas Chromatography (Prep-GC):

For obtaining high-purity this compound on a laboratory scale, preparative gas chromatography is an excellent method.[4][5] By selecting an appropriate column and optimizing the chromatographic conditions, it is possible to resolve and isolate the individual isomers.

Experimental Protocol: General Procedure for Preparative GC

-

The crude cymene isomer mixture is injected into the preparative gas chromatograph.

-

A suitable column (e.g., a non-polar or polar capillary column depending on the specific separation) is used.

-

The oven temperature, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of the this compound peak from the m- and p-cymene peaks.

-

The effluent corresponding to the this compound peak is directed to a collection trap, which is typically cooled to condense the purified compound.

-

Multiple injections can be performed to collect a sufficient quantity of high-purity this compound.

Conclusion

The synthesis of this compound from o-toluic acid is a multi-step process that requires careful execution of a decarboxylation reaction followed by a Friedel-Crafts alkylation and a final purification step. While the alkylation step typically favors the formation of the para isomer, careful selection of catalysts and reaction conditions can provide a workable yield of the ortho isomer. The successful isolation of high-purity this compound is highly dependent on the efficiency of the final separation technique, with preparative gas chromatography being a particularly suitable method for laboratory-scale synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake this synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Purification [chem.rochester.edu]

- 4. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromatic Allure of o-Cymene: A Technical Guide to Its Natural Origins and Extraction

For Immediate Release

[City, State] – o-Cymene (B1210590), a naturally occurring aromatic organic compound, is gaining increasing attention within the scientific community for its potential applications in the pharmaceutical and fragrance industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary natural sources of this compound and the detailed methodologies for its extraction and analysis.

This compound, also known as 2-isopropyltoluene, is a monoterpene and an isomer of p-cymene (B1678584) and m-cymene. It is recognized for its characteristic pleasant, slightly citrusy, and herbaceous aroma. Beyond its olfactory appeal, this compound exhibits various biological activities that are the subject of ongoing research.

Natural Havens of this compound

This compound is found as a constituent of the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant utilized. Key botanical sources rich in this compound include:

-

Thyme (Thymus vulgaris ): A well-known culinary herb, the essential oil of certain chemotypes of Thymus vulgaris can contain a significant percentage of this compound.[1]

-

Cumin (Cuminum cyminum ): The essential oil derived from cumin seeds is another prominent source of this compound, contributing to its characteristic warm, spicy aroma.[2]

-

Shell Ginger (Alpinia zerumbet ): The leaves of this tropical plant are a particularly rich source of this compound, with some studies reporting it as a predominant component of the leaf essential oil.[3][4]

-

Cymbopogon martinii and Helichrysum taenari : These plants have also been identified as natural sources of this compound.[5]

The following table summarizes the quantitative data on this compound content in the essential oils of some of its primary natural sources:

| Plant Species | Plant Part | This compound Concentration (%) | Reference |

| Thymus vulgaris | Aerial parts | 16.55 | [1] |

| Cuminum cyminum | Seeds | 17.31 | [2] |

| Alpinia zerumbet | Leaves | 14.9 | [3][4] |

| Alpinia zerumbet | Rhizomes | 2.99 - 14.92 | [6] |

Unlocking this compound: Extraction and Analysis Protocols

The extraction of this compound from its natural botanical sources is primarily achieved through the isolation of the plant's essential oil. Steam distillation is the most common and industrially scalable method for this purpose. Subsequent analysis to identify and quantify this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Steam Distillation for this compound Extraction

This protocol outlines the general procedure for extracting essential oils rich in this compound from plant material.

1. Plant Material Preparation:

- Fresh or dried aerial parts (leaves, stems, flowers) or seeds of the selected plant (e.g., Thymus vulgaris, Cuminum cyminum, or Alpinia zerumbet) are used.

- The plant material should be coarsely chopped or ground to increase the surface area for efficient steam penetration.

2. Steam Distillation Apparatus:

- A Clevenger-type apparatus is typically employed for laboratory-scale extraction.

- The apparatus consists of a round-bottom flask (for boiling water), a still body (to hold the plant material), a condenser, and a collection burette.

3. Distillation Process:

- The round-bottom flask is filled with distilled water to about two-thirds of its volume.

- The weighed plant material is placed in the still body.

- The apparatus is assembled, and cooling water is circulated through the condenser.

- The water in the flask is heated to boiling. The steam produced passes through the plant material, volatilizing the essential oils.

- The steam and essential oil vapor mixture travels to the condenser, where it cools and liquefies.

- The condensate (hydrosol and essential oil) is collected in the burette. Due to their immiscibility and density difference, the essential oil will form a separate layer, typically on top of the aqueous layer.

- The distillation is continued for a prescribed period (e.g., 3 hours) until no more oil is collected.

4. Oil Recovery and Drying:

- The collected essential oil is carefully separated from the hydrosol.

- Anhydrous sodium sulfate (B86663) is added to the oil to remove any residual water.

- The dried essential oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes the analytical procedure for the identification and quantification of this compound in the extracted essential oil.

1. Sample Preparation:

- A dilute solution of the essential oil is prepared in a suitable organic solvent (e.g., hexane (B92381) or ethanol). A typical dilution is 1 µL of essential oil in 1 mL of solvent.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

- Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating cymene isomers.

- Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: Typically set at 250°C.

- Oven Temperature Program: A programmed temperature gradient is used to separate the components of the essential oil. A typical program might be: initial temperature of 60°C for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.

- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 400 amu.

- Ion Source and Transfer Line Temperatures: Usually maintained at 230°C and 280°C, respectively.

3. Data Analysis:

- Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley). The elution order on a standard non-polar column is typically m-cymene, followed closely by p-cymene, and then this compound.[7][8]

- Quantification: The relative percentage of this compound in the essential oil is calculated from the GC peak area, usually by the area normalization method, assuming a response factor of unity for all components.

Biosynthetic Pathway of Cymenes

The biosynthesis of monoterpenes, including the cymene isomers, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol 4-phosphate (MEP) pathway in plastids. While the biosynthetic pathway for the more common isomer, p-cymene, has been well-elucidated, the specific pathway for this compound is less documented. It is highly probable that this compound follows a similar pathway, initiated by the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).

The following diagram illustrates the established biosynthetic pathway leading to p-cymene. It is hypothesized that a similar enzymatic cascade, potentially involving a different terpene synthase, could lead to the formation of an this compound precursor.

Experimental Workflow for this compound Extraction and Analysis

The logical flow from raw plant material to the final analytical result for this compound is depicted in the following workflow diagram.

This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction and analysis of this compound. As research into the applications of this and other specific terpenes continues to grow, standardized and reproducible methodologies are paramount for advancing scientific knowledge and potential therapeutic development.

References

- 1. In-Depth Study of Thymus vulgaris Essential Oil: Towards Understanding the Antibacterial Target Mechanism and Toxicological and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Cuminum cyminum L. essential oil and its nanoemulsion on oxidative stability and microbial growth in mayonnaise during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of o-Cymene: A Technical Guide

Introduction

o-Cymene (B1210590) (1-methyl-2-(1-methylethyl)-benzene) is an aromatic hydrocarbon with significant applications in the chemical and pharmaceutical industries. A thorough understanding of its structural and electronic properties is crucial for its use in synthesis, as a solvent, and in the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | m | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |

| ~3.1 | sept | 1H | Isopropyl methine proton (CH) |

| ~2.3 | s | 3H | Methyl protons (Ar-CH₃) |

| ~1.2 | d | 6H | Isopropyl methyl protons (CH(CH₃)₂) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145.7 | C-2 (quaternary, isopropyl-substituted) |

| ~135.2 | C-1 (quaternary, methyl-substituted) |

| ~129.8 | C-4 |

| ~126.3 | C-5 |

| ~125.8 | C-6 |

| ~125.0 | C-3 |

| ~33.1 | Isopropyl methine carbon (CH) |

| ~24.1 | Isopropyl methyl carbons (CH(CH₃)₂) |

| ~19.0 | Methyl carbon (Ar-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrational frequencies of its bonds.[1] The spectrum of this compound is typically recorded as a neat liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | Medium | Aromatic C-H stretch |

| 2960-2870 | Strong | Aliphatic C-H stretch (isopropyl and methyl) |

| 1605, 1495 | Medium-Strong | Aromatic C=C ring stretching |

| 1465 | Medium | C-H bend (methyl and methylene) |

| 1385, 1365 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common method for analyzing volatile compounds like this compound.[2]

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~30 | [M]⁺ (Molecular ion) |

| 119 | 100 | [M-CH₃]⁺ (Base peak) |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

For a ¹H NMR spectrum, accurately weigh 5-10 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

The final sample height in the NMR tube should be approximately 4-5 cm. [3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely.

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

-

Temperature: Room temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans are usually sufficient.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 µg/mL.

Instrumental Parameters (GC-MS with Electron Ionization):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for this compound analysis.

This diagram shows how this compound is analyzed by NMR, IR, and MS to determine its chemical structure.

References

o-Cymene: A Technical Guide to its Toxicology and Safety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the toxicology and safety profile of o-cymene (B1210590) (1-methyl-2-(1-methylethyl)benzene). Due to the limited availability of extensive toxicological data for this compound, this guide incorporates data from its isomer, p-cymene (B1678584), and the structurally related compound, cumene, as read-across substances to provide a more complete assessment. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for key toxicological studies are described, adhering to internationally recognized guidelines. Furthermore, this guide includes visualizations of a generalized xenobiotic metabolism pathway and a typical workflow for acute oral toxicity testing to aid in the understanding of the toxicological evaluation process.

Toxicological Data

The acute toxicity of this compound has been evaluated through various routes of exposure in different animal models. The following tables summarize the key quantitative toxicological data available for this compound and its surrogates.

Acute Toxicity

| Substance | Test Species | Route of Administration | LD50/LC50 | Reference |

| This compound | Rat | Oral | 2130 mg/kg | [1] |

| This compound | Mouse | Oral | 2024 mg/kg | |

| This compound | Mouse | Intraperitoneal | 1315 mg/kg | |

| This compound | Mouse | Inhalation | 10300 mg/m³ | |

| p-Cymene | Rat | Oral | 4750 mg/kg |

Table 1: Acute Toxicity Data for this compound and p-Cymene

Skin Irritation

Studies on the skin effects of cymene isomers suggest a potential for irritation.

| Substance | Test Species | Observation | Reference |

| This compound | Not Specified | Irritant | [2] |

| p-Cymene | Not Specified | May cause skin sensitization in predisposed individuals. |

Table 2: Skin Irritation Data

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

| Toxicological Endpoint | Substance | Finding | Reference |

| Genotoxicity | p-Cymene | Not genotoxic. | |

| Carcinogenicity | Cumene | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC. | |

| Reproductive Toxicity | p-Cymene | Low potential for reproductive toxicity. | |

| Developmental Toxicity | p-Cymene | Did not produce developmental toxicity in rats even at maternally toxic concentrations. |

Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data (Read-Across)

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are standard protocols used in regulatory toxicology.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[3]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[4] Standard laboratory diets and drinking water are provided ad libitum, except for a brief fasting period before dosing.[3][4]

-

Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[3] The substance may be dissolved in a suitable vehicle if necessary. The volume administered is generally kept low.[5]

-

Procedure: A sighting study is first conducted to determine the appropriate starting dose.[6] The main study then uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[3] A stepwise procedure is followed where the outcome of dosing at one level determines the next dose level.[3]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[3] Observations are made frequently on the day of dosing and at least daily thereafter.[6]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD 402)

This test evaluates the adverse effects following a single, short-term dermal application of a substance.

-

Animal Selection: Young adult rats, rabbits, or guinea pigs are used.[7]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[8]

-

Dose Application: The test substance is applied uniformly over the prepared skin area (at least 10% of the body surface area).[7][8] The area is then covered with a porous gauze dressing.[7] The exposure period is typically 24 hours.[7]

-

Observations: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days.[7]

-

Data Collection: The LD50 is determined, and all observed toxic effects are recorded.[7]

Subchronic Dermal Toxicity: 90-Day Study (OECD 411)

This guideline is for assessing the toxic effects of repeated daily dermal applications of a substance over a 90-day period.

-

Animal Selection: Adult rats, rabbits, or guinea pigs are used, with at least 10 males and 10 females per dose group.[9]

-

Dose Levels: At least three dose levels are used, with the highest dose expected to produce toxic effects but not mortality.[9] A control group receiving the vehicle only is also included.

-

Procedure: The test substance is applied daily for at least 6 hours, 7 days a week for 90 days.[8]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[9] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[9]

-

Pathology: All animals undergo a full gross necropsy, and tissues are examined histopathologically.[9]

Visualizations

Xenobiotic Metabolism Pathway

The metabolism of this compound, like many foreign compounds (xenobiotics), is expected to proceed through a series of enzymatic reactions primarily in the liver. This process generally aims to increase the water solubility of the compound to facilitate its excretion. The pathway for the related p-cymene involves oxidation of the methyl group.[10] A similar pathway can be postulated for this compound.

Caption: Generalized xenobiotic metabolism pathway for this compound.

Experimental Workflow: Acute Oral Toxicity (OECD 420)

The following diagram illustrates the decision-making process in an acute oral toxicity study following the Fixed Dose Procedure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. umwelt-online.de [umwelt-online.de]

- 7. scribd.com [scribd.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. oecd.org [oecd.org]

- 10. p-Cymene Degradation Pathway [eawag-bbd.ethz.ch]

Biodegradation Pathways of o-Cymene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biodegradation pathways of o-cymene (B1210590), a monoterpenoid aromatic hydrocarbon. While research on this compound degradation is less extensive than that of its isomer, p-cymene, this guide extrapolates likely metabolic routes based on the well-documented biodegradation of the structurally similar compound, o-xylene (B151617), by various soil bacteria, particularly of the genera Rhodococcus and Pseudomonas. This document provides a comprehensive overview of the enzymatic reactions, intermediate metabolites, and genetic basis of this compound catabolism, supplemented with detailed experimental protocols and quantitative data to support further research and application in bioremediation and biocatalysis.

Core Biodegradation Pathways of this compound

The aerobic biodegradation of this compound is proposed to proceed via two primary initial pathways, analogous to those established for o-xylene degradation. These pathways involve either the oxidation of the methyl group or the direct oxidation of the aromatic ring.

Pathway 1: Methyl Group Oxidation

This pathway is initiated by the monooxygenation of the methyl group of this compound, a reaction catalyzed by a multicomponent monooxygenase system. This initial hydroxylation leads to the formation of 2-isopropylbenzyl alcohol. This intermediate is then sequentially oxidized by dehydrogenases to 2-isopropylbenzaldehyde (B1297908) and subsequently to 2-isopropylbenzoic acid. The 2-isopropylbenzoic acid is then a substrate for a dioxygenase that hydroxylates the aromatic ring, leading to the formation of a catechol derivative. This catechol undergoes ring cleavage, most commonly via the meta-cleavage pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways such as the TCA cycle.

Pathway 2: Direct Aromatic Ring Oxidation

Alternatively, the biodegradation of this compound can be initiated by a dioxygenase that directly attacks the aromatic ring. This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to form a substituted catechol, likely 3-isopropyl-6-methylcatechol or 3-methyl-4-isopropylcatechol. This catechol is then a substrate for a catechol dioxygenase, which cleaves the aromatic ring, typically through a meta-cleavage mechanism. The resulting ring-fission product is further metabolized through a series of hydrolytic and oxidative reactions to yield pyruvate (B1213749) and other central metabolites.

Visualization of Proposed Biodegradation Pathways

The following diagrams illustrate the two proposed primary pathways for the aerobic biodegradation of this compound.

Data Presentation

The following tables summarize quantitative data on the biodegradation of o-xylene, which serves as a proxy for this compound due to the limited availability of direct data.

Table 1: Biodegradation Rates of o-Xylene by Various Bacterial Strains.

| Bacterial Strain | Substrate | Initial Concentration (mg/L) | Degradation Rate | Temperature (°C) | pH | Reference |

| Rhodococcus sp. | o-Xylene | 100 | 99% in 120 h | 30 | 7.0 | [1] |

| Pseudomonas stutzeri OX1 | o-Xylene | 50 | ~10 mg/L/day | 30 | 7.2 | [2] |

| Mixed Culture | o-Xylene | 5 | Complete degradation in 48 h | 25 | 7.0 | [3] |

| Streptomyces sp. | o-Xylene | 128 | 99.8% in 24 h | 35 | 7.0 | [4] |

Table 2: Kinetic Parameters for o-Xylene Biodegradation.

| Bacterial Strain/System | Kinetic Model | Vmax or kmax | Km or Ks (mg/L) | KI (mg/L) | Reference |

| Zoogloea resiniphila HJ1 | Haldane | 0.118 h-1 (µmax) | 18.46 | 169.75 | [5] |

| In situ (coal tar contaminated aquifer) | Michaelis-Menten | 0.1 µg/L/d | - | - | [6][7] |

| In situ (coal tar contaminated aquifer) | First-order decay | 0.0019 d-1 | - | - | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biodegradation.

Enrichment and Isolation of this compound-Degrading Bacteria

Objective: To isolate bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples.

Materials:

-

Soil or water sample from a hydrocarbon-contaminated site.

-

Bushnell-Haas (BH) medium[8][9]:

-

MgSO₄·7H₂O: 0.2 g/L

-

CaCl₂: 0.02 g/L

-

KH₂PO₄: 1.0 g/L

-

K₂HPO₄: 1.0 g/L

-

NH₄NO₃: 1.0 g/L

-

FeCl₃: 0.05 g/L

-

-

This compound (analytical grade)

-

Sterile flasks and petri dishes

-

Shaking incubator

Protocol:

-

Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 100 mL of sterile BH medium.

-

Add this compound to a final concentration of 0.1% (v/v) as the sole carbon source. It is advisable to add the hydrocarbon to a sterile filter paper strip placed in the flask headspace to provide a constant vapor pressure.

-

Incubate the flask at 30°C with shaking at 150 rpm for 7 days.

-

After 7 days, transfer 1 mL of the enrichment culture to a fresh flask of BH medium with this compound and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for this compound-degrading microorganisms.

-

After the final enrichment, prepare serial dilutions of the culture in sterile saline solution (0.85% NaCl).

-

Plate the dilutions onto BH agar (B569324) plates and provide this compound vapor as the sole carbon source by placing a filter paper soaked in this compound on the lid of the petri dish.

-

Incubate the plates at 30°C until colonies appear.

-

Isolate distinct colonies and purify them by re-streaking on fresh BH agar plates with this compound.

Analysis of Biodegradation Intermediates by GC-MS

Objective: To identify and quantify this compound and its metabolic intermediates in bacterial cultures.

Materials:

-

Bacterial culture grown on this compound.

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Protocol:

-

Sample Preparation:

-

Centrifuge 10 mL of the bacterial culture at 8,000 x g for 10 min to pellet the cells.

-

Transfer the supernatant to a clean glass tube.

-

Acidify the supernatant to pH 2.0 with 2M HCl to protonate any acidic metabolites.

-

Extract the supernatant twice with an equal volume of ethyl acetate by vigorous vortexing for 2 min.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

-

Confirm the identity of key metabolites by comparing retention times and mass spectra with authentic standards.

-

Quantification of Organic Acids by HPLC

Objective: To quantify non-volatile organic acid intermediates produced during this compound biodegradation.

Materials:

-

Bacterial culture supernatant.

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile phase: 20 mM KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄.

-

Organic acid standards (e.g., 2-isopropylbenzoic acid, pyruvate, succinate).

Protocol:

-

Sample Preparation:

-

Centrifuge the bacterial culture at 10,000 x g for 10 min.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with 20 mM phosphate (B84403) buffer (pH 2.5).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 210 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of the expected organic acids at known concentrations.

-

Inject the standards to create a calibration curve of peak area versus concentration for each acid.

-

Inject the prepared samples and quantify the organic acids by comparing their peak areas to the calibration curves.

-

Catechol 2,3-Dioxygenase Enzyme Assay

Objective: To measure the activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway.[10][11][12]

Materials:

-

Bacterial cells grown on this compound or an inducing substrate.

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

Catechol solution (10 mM in water).

-

Spectrophotometer.

Protocol:

-

Preparation of Cell-Free Extract:

-

Harvest bacterial cells by centrifugation at 6,000 x g for 10 min at 4°C.

-

Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.5).

-

Resuspend the cells in the same buffer and disrupt them by sonication on ice.

-

Centrifuge the sonicate at 15,000 x g for 30 min at 4°C to remove cell debris. The supernatant is the cell-free extract.

-

-

Enzyme Assay:

-

In a 1 mL cuvette, mix 950 µL of 50 mM potassium phosphate buffer (pH 7.5) and 20 µL of the cell-free extract.

-

Initiate the reaction by adding 30 µL of 10 mM catechol solution.

-

Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde (ε = 36,000 M⁻¹cm⁻¹).

-

Calculate the enzyme activity in units (µmol of product formed per minute) per mg of protein. Protein concentration can be determined by the Bradford assay.

-

This technical guide provides a foundational understanding of the biodegradation pathways of this compound, drawing upon established knowledge of analogous compounds. The detailed experimental protocols and compiled data offer a practical resource for researchers to further investigate and harness these microbial processes for various biotechnological applications.

References

- 1. iwaponline.com [iwaponline.com]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journal.gnest.org [journal.gnest.org]

- 6. scielo.br [scielo.br]

- 7. Quantification of biodegradation for o-xylene and naphthalene using first order decay models, Michaelis-Menten kinetics and stable carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioremediation potential of hydrocarbon degrading bacteria: isolation, characterization, and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of o-Cymene Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of o-cymene (B1210590) derivatives and analogs. It includes detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant biological pathways to aid in drug discovery and development.

Introduction to this compound and its Significance

This compound (1-methyl-2-isopropylbenzene) is an aromatic hydrocarbon with growing interest in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Unlike its naturally abundant isomer p-cymene (B1678584), this compound is primarily sourced from synthetic routes.[3][4] Its unique substitution pattern offers a scaffold for the development of novel bioactive molecules and specialized chemical intermediates. This guide focuses on the key synthetic transformations to access functionalized this compound derivatives and related analogs.

General Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct functionalization of this compound and the construction of the this compound core from other precursors.

Friedel-Crafts Reactions: Alkylation and Acylation

A primary method for producing cymene isomers is the Friedel-Crafts alkylation of toluene (B28343) with propylene (B89431) or isopropanol (B130326).[3] This reaction typically yields a mixture of o-, m-, and p-cymene, with the meta and para isomers often predominating.[5]

A detailed experimental protocol for a typical Friedel-Crafts alkylation is provided below. For the synthesis of specific acyl derivatives of cymene, a Friedel-Crafts acylation can be employed.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. While less common for this compound itself due to the lack of a strong directing group, this methodology is highly relevant for the synthesis of functionalized cymene analogs where a directing group can be installed.

Key Experimental Protocols

Synthesis of a Mixture of Cymene Isomers via Friedel-Crafts Alkylation of Toluene

This protocol describes a general procedure for the synthesis of cymene isomers, from which this compound can be isolated by distillation.

Reaction: Toluene + Isopropanol → o/m/p-Cymene + H₂O

Catalyst Preparation (Example: SAPO-5):

-

Prepare a solution of phosphoric acid in deionized water.

-

Slowly add an aluminum source (e.g., pseudoboehmite) to the phosphoric acid solution with vigorous stirring.

-

Add a silica (B1680970) source (e.g., silica sol) to the mixture and continue stirring to form a homogeneous gel.

-

Add an organic template (e.g., triethylamine) to the gel.

-

Transfer the final gel to a Teflon-lined stainless-steel autoclave and heat under autogenous pressure at approximately 200°C for 24 hours.

-

After crystallization, cool the autoclave, and separate the solid product by filtration.

-

Wash the product with deionized water until the filtrate is neutral.

-

Dry the catalyst at 110°C overnight.

-

Calcine the dried catalyst in air at around 550°C for several hours.

Alkylation Procedure (Vapor-Phase):

-

The alkylation is typically performed in a continuous flow, fixed-bed reactor.

-

Pack the reactor with the prepared catalyst.

-

Activate the catalyst by heating under a flow of nitrogen at a high temperature.

-

Cool the reactor to the desired reaction temperature (e.g., 200-300°C).

-

Introduce a liquid feed mixture of toluene and isopropanol at a specific molar ratio using an HPLC pump. The liquid feed is vaporized and preheated before entering the reactor.

-

Maintain the desired reaction temperature, pressure, and weight hourly space velocity (WHSV).

-

The effluent from the reactor is cooled in a condenser to liquefy the products.

-

Collect the liquid products periodically and analyze by gas chromatography (GC) to determine the conversion and product distribution. This compound is then separated from the isomeric mixture by fractional distillation.

Synthesis of Aceto-p-cymene via Friedel-Crafts Acylation

This protocol details the synthesis of an acetyl derivative of p-cymene, which is analogous to the acylation of this compound.

Reaction: p-Cymene + Acetyl Chloride → Aceto-p-cymene + HCl

Procedure:

-

Fit a 1-liter three-necked flask with a dropping funnel, a mechanical stirrer, a low-temperature thermometer, and a condenser connected to a gas trap for HCl.

-

Charge the flask with 200 cc of carbon disulfide and 180 g (1.35 moles) of anhydrous aluminum chloride.

-

Immerse the flask in an ice-salt bath and stir vigorously until the temperature is -5°C or below.

-

From the dropping funnel, add a mixture of 175 g (1.3 moles) of p-cymene and 110 g (1.4 moles) of acetyl chloride at a rate that maintains the temperature at or below 5°C (this typically takes over 3 hours).

-

Allow the mixture to stand overnight.

-

Pour the reaction mixture onto 1 kg of cracked ice containing 200 cc of concentrated hydrochloric acid.

-

Extract the mixture with three 700-cc portions of ether.

-

Dry the combined ether extracts over anhydrous calcium chloride.

-

Distill the ether solution at atmospheric pressure until the temperature reaches 190°C.

-

Fractionally distill the remaining material under reduced pressure. The main fraction is aceto-p-cymene.[6]

Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives

Chromenes are structural analogs of cymene derivatives and exhibit a wide range of biological activities. This is a general three-component synthesis.

Reaction: Substituted Salicylaldehyde + Malononitrile (B47326) + a Michael Donor in the presence of a base.

General Procedure:

-

To a solution of the appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (B145695) (10 mL), add a catalytic amount of piperidine (B6355638) (0.1 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, the solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-amino-3-cyano-4H-chromene derivative.

Quantitative Data

The following tables summarize quantitative data for the synthesis of various cymene derivatives and analogs.

Table 1: Friedel-Crafts Alkylation of Toluene with Isopropyl Alcohol over SAPO-5 Catalyst [2]

| Temperature (°C) | Toluene Conversion (%) | p-Cymene Selectivity (%) | m-Cymene Selectivity (%) | This compound Selectivity (%) |

| 180 | 15.2 | 45.1 | 40.5 | 14.4 |

| 200 | 22.8 | 42.3 | 42.1 | 15.6 |

| 220 | 28.5 | 39.8 | 44.2 | 16.0 |

| 240 | 35.1 | 35.6 | 47.3 | 17.1 |

| 260 | 30.2 | 32.1 | 49.5 | 18.4 |

| 280 | 25.6 | 28.9 | 51.2 | 19.9 |

Table 2: Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives [7]

| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |

| 1 | 4-Cyanobenzaldehyde | 2-Amino-3-cyano-4-(4-cyanophenyl)-6,7-methylendioxy-4H-chromene | 68 | 250-252 |

| 2 | 2-Chlorobenzaldehyde | 2-Amino-3-cyano-4-(2-chlorophenyl)-6,7-methylendioxy-4H-chromene | 51 | 218-220 |

| 3 | 2-Bromobenzaldehyde | 2-Amino-3-cyano-4-(2-bromophenyl)-6,7-methylendioxy-4H-chromene | 68 | 223-225 |

| 4 | 2-Nitrobenzaldehyde | 2-Amino-3-cyano-4-(2-nitrophenyl)-6,7-methylendioxy-4H-chromene | 70 | 208-210 |

Table 3: Spectroscopic Data for Selected this compound Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |

| This compound | 7.15-7.05 (m, 4H), 3.15 (sept, 1H), 2.30 (s, 3H), 1.25 (d, 6H) | 143.9, 135.2, 129.8, 126.0, 125.8, 124.8, 33.1, 24.1, 19.5 | 134 (M+) |

| 2-Bromo-p-cymene | 7.32 (d, 1H), 7.08 (d, 1H), 6.85 (dd, 1H), 3.18 (sept, 1H), 2.35 (s, 3H), 1.22 (d, 6H) | 146.2, 134.8, 132.6, 129.5, 126.9, 122.1, 33.8, 23.8, 22.5 | 212/214 (M+/M+2) |

Biological Signaling Pathways and Experimental Workflows

p-Cymene and its derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][8] These activities are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Pathway of p-Cymene

p-Cymene has been reported to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in the production of pro-inflammatory cytokines.[8]

Caption: Inhibition of pro-inflammatory cytokine production by p-cymene.

Proposed Mechanism of Action for Anticancer Activity of Ruthenium-Cymene Complexes

Ruthenium-cymene complexes are being investigated as potential anticancer agents. One proposed mechanism involves the complex targeting and forming adducts with DNA within cancer cells, leading to cytotoxicity.

Caption: DNA targeting by Ru-cymene complexes leading to apoptosis.

General Workflow for Synthesis and Biological Evaluation

The development of novel this compound derivatives for pharmaceutical applications typically follows a structured workflow from synthesis to biological testing.

Caption: Workflow for synthesis and screening of this compound derivatives.

Conclusion

This technical guide has provided a foundational understanding of the synthesis of this compound derivatives and analogs. The detailed protocols and quantitative data serve as a valuable resource for researchers in the field. The exploration of biological pathways highlights the potential of these compounds in drug discovery. Further research into regioselective synthesis methods for this compound and a deeper investigation into the mechanisms of action of its derivatives will undoubtedly open new avenues for their application in science and industry.

References

- 1. scispace.com [scispace.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Past: A Technical Guide to the Historical Discovery and Isolation of o-Cymene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical context surrounding the discovery and isolation of o-cymene (B1210590), a significant aromatic hydrocarbon. While its para isomer, p-cymene (B1678584), is abundantly found in nature, the journey to identify and characterize this compound was a testament to the burgeoning field of organic chemistry in the 19th century. This document provides a comprehensive overview of the key scientific contributions, experimental methodologies of the era, and the logical framework that led to the understanding of this important molecule.

The Dawn of Aromatic Chemistry and the Quest for Isomers

The mid-19th century was a period of profound advancement in chemical science, marked by the development of structural theory and the recognition of isomerism—the existence of compounds with the same molecular formula but different structural arrangements. Aromatic compounds, with their unique stability and reactivity, were at the forefront of this exploration. While p-cymene was known from its presence in essential oils of plants like cumin and thyme, the existence and synthesis of its ortho and meta isomers were a subject of scientific inquiry.

The Contribution of Rudolph Fittig and the Synthesis of Alkylbenzenes

The pioneering work of German chemist Rudolph Fittig in the 1860s was instrumental in the synthesis of alkylated aromatic hydrocarbons.[1][2][3] His development of the Wurtz-Fittig reaction provided a novel method for attaching alkyl groups to a benzene (B151609) ring.[1] This reaction, an extension of Charles Adolphe Wurtz's earlier work, involved the reaction of an aryl halide with an alkyl halide in the presence of sodium metal.

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical record, its first synthesis and characterization can be attributed to the broader efforts of Fittig and his contemporaries in systematically synthesizing and identifying isomers of known aromatic compounds. The synthesis of what was then likely termed "ortho-isopropyltoluene" would have been a logical extension of their work on alkylating benzene derivatives.

Experimental Protocols of the 19th Century: A Reconstruction

The experimental techniques of the 19th century lacked the sophistication of modern analytical chemistry. The isolation and characterization of this compound would have relied on a combination of synthesis, meticulous fractional distillation, and derivatization followed by the determination of physical constants.

Synthesis of this compound (A Plausible 19th-Century Approach)

A likely synthetic route to this compound in the mid-to-late 19th century would have been a modification of the Wurtz-Fittig reaction, starting with o-bromotoluene.

Reaction:

o-Bromotoluene + Isopropyl Halide + 2Na → this compound + 2NaX

Experimental Protocol:

-

Preparation of Reactants: o-Bromotoluene would have been prepared from toluene (B28343) through bromination. Isopropyl iodide or bromide would have been synthesized from isopropyl alcohol.

-

Reaction Setup: A flask fitted with a reflux condenser would be charged with dry ether as a solvent. Sodium metal, cut into small pieces, would be added to the ether.

-

Execution: A mixture of o-bromotoluene and an isopropyl halide (e.g., isopropyl iodide) would be slowly added to the sodium suspension in ether. The reaction would be initiated, often with gentle warming, and then proceed exothermically. The mixture would be refluxed for several hours to ensure complete reaction.

-

Work-up: After the reaction, the excess sodium would be carefully quenched (e.g., with ethanol). Water would then be added to dissolve the sodium halide salts. The ether layer, containing the crude this compound, would be separated.

-

Purification: The ethereal solution would be washed with water and dried over a drying agent like anhydrous calcium chloride. The ether would then be distilled off.

Isolation by Fractional Distillation

The crude product from the synthesis would be a mixture of this compound, unreacted starting materials, and byproducts. The close boiling points of the cymene isomers (this compound: ~178 °C, m-cymene: ~175 °C, p-cymene: ~177 °C) would have made their separation by fractional distillation exceptionally challenging with the apparatus available in the 19th century.[4]

Protocol:

-

Apparatus: A distillation flask connected to a long, unpacked or inefficiently packed fractionating column (e.g., a glass tube with indentations or filled with glass beads) would be used. A condenser and a receiving flask would complete the setup. A thermometer would be placed at the head of the column to monitor the vapor temperature.

-

Procedure: The crude product would be heated in the distillation flask. The temperature at the column head would be carefully monitored. Fractions would be collected over very narrow temperature ranges.

-

Challenge: Due to the small difference in boiling points, a complete separation would have been nearly impossible. The process would have yielded fractions enriched in this compound rather than the pure compound. This would have required multiple, painstaking fractional distillations to achieve a reasonable degree of purity.

Characterization through Oxidation

A common method for structure elucidation in the 19th century was chemical degradation. Oxidation of the synthesized isopropyltoluene would provide crucial evidence for the position of the alkyl groups.

Protocol:

-

Oxidation: The purified this compound fraction would be oxidized using a strong oxidizing agent, such as chromic acid or potassium permanganate.

-

Product Analysis: The oxidation of this compound would yield o-toluic acid and acetic acid. The identity of o-toluic acid would be confirmed by its melting point and by its further oxidation to phthalic acid. This would distinguish it from the oxidation products of p-cymene, which would yield p-toluic acid and ultimately terephthalic acid.[5]

Quantitative Data from the Era